5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is an organic compound belonging to the class of phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group
Preparation Methods
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves several steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with 4-methoxyaniline and tert-butyl isocyanide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and specific temperatures and pH levels to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain tyrosine kinases, such as Src family kinases, by binding to their active sites and preventing their phosphorylation activity . This inhibition can affect various cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar compounds to 5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine include other phenylpyrazoles and pyrazolo[3,4-d]pyrimidines. These compounds share structural similarities but may differ in their substituents and functional groups. For example:
1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine: This compound has a similar core structure but different substituents.
4-amino-5-(4-chlorophenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine: Another similar compound with variations in the amino and tert-butyl groups.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H23ClN4O |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H23ClN4O/c1-23(2,3)20-13-21(26-17-9-11-18(29-4)12-10-17)28-22(27-20)19(14-25-28)15-5-7-16(24)8-6-15/h5-14,26H,1-4H3 |
InChI Key |
ZQTCEYBHBVZVES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.